Potassium trifluoro(3-formylfuran-2-yl)borate chemical structure
Potassium trifluoro(3-formylfuran-2-yl)borate chemical structure
Synthesis, Structural Characterization, and Applications in Drug Discovery
Executive Summary
Potassium trifluoro(3-formylfuran-2-yl)borate is an organoboron reagent designed to overcome the inherent instability of its parent boronic acid, 3-formylfuran-2-boronic acid. In medicinal chemistry, this molecule serves as a bifunctional building block: the trifluoroborate moiety facilitates robust Suzuki-Miyaura cross-coupling, while the ortho-formyl group remains available for downstream heterocycle synthesis (e.g., reductive amination, condensation).
This guide details the structural properties, validated synthesis protocols, and mechanistic considerations for utilizing this reagent in high-throughput lead optimization.
Chemical Structure & Properties[1][2][3]
The molecule consists of a furan ring substituted at the C2 position with a potassium trifluoroborate group and at the C3 position with a formyl (aldehyde) group. This ortho relationship is critical; while it enables the synthesis of fused systems (e.g., benzofurans via cascade reactions), it historically destabilizes the free boronic acid. The trifluoroborate salt effectively "masks" the boron, preventing protodeboronation until activation.
Structural Diagram
Figure 1: Connectivity of Potassium trifluoro(3-formylfuran-2-yl)borate showing the ortho-substitution pattern.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | Potassium trifluoro(3-formylfuran-2-yl)borate |
| Parent Boronic Acid CAS | 27339-38-4 (3-Formylfuran-2-boronic acid) |
| Molecular Formula | C₅H₃BF₃KO₂ |
| Molecular Weight | ~202.0 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, Methanol, Water; Insoluble in Et₂O, CH₂Cl₂ |
| Stability | Air and moisture stable indefinitely at room temperature |
| Reactivity Class | Nucleophilic coupling partner (requires hydrolysis) |
Synthesis Protocol (The "Make" Phase)
Since the specific trifluoroborate salt is often prepared in situ or on-demand due to catalog availability, the following protocol describes its synthesis from the commercially available boronic acid or ester. This method, adapted from Molander et al., ensures high purity without chromatography.
Reagents Required[1][2][3][4][5][6][7][8]
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Precursor: 3-Formylfuran-2-boronic acid (CAS: 27339-38-4) or its pinacol ester.
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Solvent: Methanol (MeOH) and Water.
Step-by-Step Methodology
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Dissolution: Dissolve 1.0 equivalent of 3-formylfuran-2-boronic acid in a minimal amount of Methanol (approx. 3 mL per mmol).
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Salt Formation: Prepare a saturated solution of KHF₂ (4.5 equivalents) in distilled water.
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Addition: Add the KHF₂ solution dropwise to the boronic acid solution at 0°C.
-
Note: The reaction is exothermic. Control temperature to prevent decomposition of the formyl group.
-
-
Reaction: Allow the mixture to stir vigorously at room temperature for 1–2 hours. A thick white precipitate (the product) typically forms.
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Concentration: Remove the methanol under reduced pressure (Rotavap).
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Drying: The remaining aqueous suspension is frozen and lyophilized (freeze-dried) to remove water completely.
-
Extraction: Extract the solid residue with hot Acetone (the inorganic salts KHF₂/KF remain insoluble). Filter the hot acetone solution.
-
Precipitation: Concentrate the acetone filtrate to a small volume and add Diethyl Ether (Et₂O) to precipitate the pure potassium trifluoroborate salt.
-
Filtration: Collect the solid by filtration and dry under vacuum.
Application: Suzuki-Miyaura Cross-Coupling[4][10][13][14]
The primary utility of this reagent is in Palladium-catalyzed cross-coupling reactions.[9] Unlike boronic acids, trifluoroborates do not undergo transmetallation directly. They must first hydrolyze to the active boronic acid species in situ. This "slow release" mechanism maintains a low concentration of the active, unstable boronic acid, minimizing side reactions like protodeboronation.
Mechanistic Pathway
Figure 2: The "Slow Release" mechanism prevents decomposition of the unstable ortho-formyl furan intermediate.
Optimized Coupling Protocol
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Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%).
-
Why: Electron-rich Buchwald ligands facilitate oxidative addition of aryl chlorides and stabilize the catalyst.
-
-
Base: K₂CO₃ (3.0 equiv).[1]
-
Solvent: Toluene/Water (3:1) or THF/Water (10:1).
-
Critical: Water is required for the hydrolysis of the -BF₃ group. Anhydrous conditions will fail.
-
-
Temperature: 80–100°C.
-
Procedure:
-
Combine the aryl halide (1.0 equiv), Potassium trifluoro(3-formylfuran-2-yl)borate (1.1 equiv), and base in a reaction vial.
-
Add solvent and degas (sparge with Argon for 5 mins).
-
Add the Pd catalyst and ligand.
-
Seal and heat to 80°C for 4–12 hours.
-
Cool, dilute with EtOAc, wash with water, and purify via silica gel chromatography.
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Strategic Utility in Drug Development
The 3-formylfuran-2-yl motif is a "privileged structure" precursor. Once the furan is coupled to an aryl core (Ar-Furan-CHO), the formyl group serves as a handle for rapid diversification:
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Reductive Amination: React with amines (R-NH₂) + NaBH(OAc)₃ → Aminomethyl furans (common GPCR pharmacophores).
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Wittig Olefination: React with phosphonium salts → Vinyl furans .
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Condensation: React with hydrazines or hydroxylamines → Fused heterocycles (e.g., furo[2,3-d]pyrimidines).
Self-Validating Check: If your coupling yield is low (<40%), check the pH of the aqueous layer. Hydrolysis of the -BF₃ group is pH-dependent. If the reaction is too basic, hydrolysis may be too slow; if too acidic, protodeboronation of the furan accelerates. A pH of 9–10 (buffered by K₂CO₃) is optimal.
References
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Molander, G. A., & Bernardi, C. R. (2002).[10] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Link
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Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980.[11] Link
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PubChem. (n.d.).[12] 3-Formylfuran-2-boronic acid (CID 3739337).[12] National Center for Biotechnology Information. Link
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Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Link
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate | [frontierspecialtychemicals.com]
- 12. 3-Formylfuran-2-boronic acid | C5H5BO4 | CID 3739337 - PubChem [pubchem.ncbi.nlm.nih.gov]
